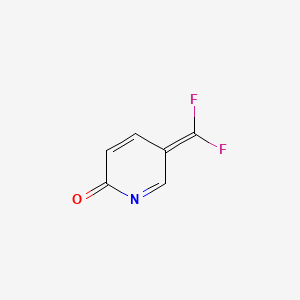![molecular formula C5H4FN5O3S B12332483 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable fluorinated pyrimidine derivative in the presence of a sulfonating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atom and sulfonamide group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrimidine
- 1,2,4-Triazolo-[1,5-a]pyrimidine
- 1,2,4-Triazolo-[4,3-c]pyrimidine
Uniqueness
What sets 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide apart from these similar compounds is the presence of the fluorine atom and sulfonamide group. These functional groups impart unique chemical and biological properties to the compound, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C5H4FN5O3S |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
8-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H4FN5O3S/c6-2-1-8-5(12)11-3(2)9-4(10-11)15(7,13)14/h1H,(H,8,12)(H2,7,13,14) |
InChI Key |
OVHJCNFCMCYQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=O)N1)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
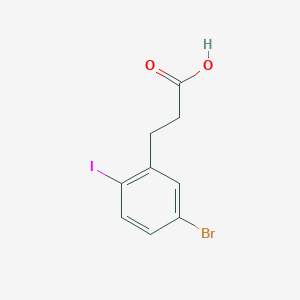
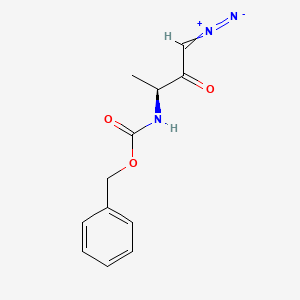
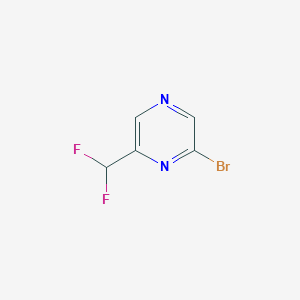
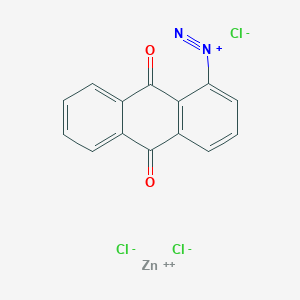
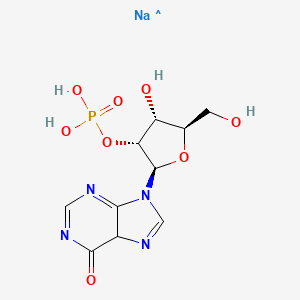
![trans-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12332462.png)
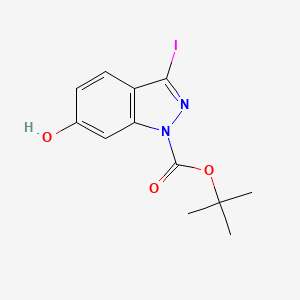

![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12332474.png)

![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
